N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a benzoyl group at the 1-position and a sulfonamide moiety substituted with chloro and methoxy groups at the 3- and 4-positions of the benzene ring. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides and tetrahydroquinolines, which are common pharmacophores in enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-11-19(15-20(22)24)31(28,29)25-18-10-9-16-8-5-13-26(21(16)14-18)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPVXZGCBAVDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group through acylation reactions. The final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group. Common reagents used in these reactions include benzoyl chloride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinoline core , which is known for its diverse biological activities. The presence of a benzoyl group and a sulfonamide functional group enhances its reactivity and interaction with biological targets. The chloro and methoxy substituents on the aromatic ring further modify its properties, potentially influencing its pharmacological profile.
Antimycobacterial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimycobacterial properties, particularly against Mycobacterium tuberculosis. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide may serve as a lead compound for developing new antimycobacterial agents. The sulfonamide group is known to enhance antimicrobial activity by interfering with bacterial folic acid synthesis.
Anticancer Potential
Compounds with similar structural motifs have been evaluated for their anticancer properties. The interaction of this compound with specific enzymes involved in cancer cell proliferation could be a promising area for future research. Its potential to inhibit tumor growth through modulation of signaling pathways warrants further investigation.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Sulfonation to incorporate the sulfonamide moiety.
These methods ensure high yields and purity of the target compound, making it suitable for further biological testing.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Leading to quinone derivatives.
- Reduction : Producing tetrahydroquinoline derivatives.
- Substitution : Allowing for the introduction of various functional groups.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoyl and tetrahydroquinoline moieties can interact with various receptors and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analog: 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Key Differences :
- Core Structure: Both compounds share the 1,2,3,4-tetrahydroquinoline backbone. However, the target compound features a benzoyl group at the 1-position, whereas the analog substitutes this with an isobutyryl group (CH(CH₂CH₃)₂CO-) .
- Substituents on the Benzene Ring : The target compound has a 3-chloro-4-methoxy substitution on the sulfonamide-linked benzene, while the analog lacks these groups, instead incorporating a tert-butyl substituent on its benzamide moiety .
Physicochemical Properties :
| Property | Target Compound | Analog (AG0001YQ) |
|---|---|---|
| Polar Groups | Sulfonamide, Cl, OMe | Sulfonamide, tert-butyl |
| Predicted LogP* | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) |
| Solubility | Moderate (polar substituents) | Lower (nonpolar tert-butyl) |
*LogP estimated via fragment-based methods.
Functional Analog: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
Key Differences :
- Core Structure: This compound (7f) features a dihydroquinoline core with a cyclopropyl substitution and fluoro group, unlike the tetrahydroquinoline in the target compound .
- Sulfonamide Linkage : While both molecules include sulfonamide groups, 7f integrates an N,4-dimethylphenyl substituent, contrasting with the target’s 3-chloro-4-methoxybenzene moiety.
Research Findings and Limitations
- Data Gaps: No direct in vitro or in vivo data for the target compound are available in the reviewed literature.
- Contradictions : While the tert-butyl analog’s safety data suggest moderate hazards , extrapolating these to the target compound is unreliable due to differing substituent effects.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoline moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 460.97 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN2O3S |
| Molecular Weight | 460.97 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:
- IC50 Values : Compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and A549 (lung adenocarcinoma) .
The proposed mechanism for the biological activity of this compound includes:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, some derivatives exhibited IC50 values as low as 0.011–0.015 μM against cancer cell lines by targeting the colchicine site on β-tubulin .
- Apoptosis Induction : The compound may also induce apoptosis in cancer cells through activation of intrinsic pathways, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the benzene ring significantly affect the biological activity. For instance:
- Chloro and Methoxy Substituents : The presence of chloro and methoxy groups enhances lipophilicity and may improve binding affinity to target proteins .
Study 1: Antiproliferative Activity Assessment
A study evaluated the antiproliferative effects of this compound against several human cancer cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 5 μM across different cell lines.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism behind its anticancer effects. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributing factor to its cytotoxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroquinoline scaffold .
Benzoylation : Reaction with benzoyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the benzoyl group at the 1-position .
Sulfonamide Coupling : Reacting the tetrahydroquinoline intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride in anhydrous acetonitrile using DMAP (4-dimethylaminopyridine) as a catalyst .
- Critical Parameters : Control reaction temperature (0–5°C for sulfonylation), stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tetrahydroquinoline aromatic protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10.2–10.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 497.12) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Table 1 : Representative NMR Data (from analogous compounds)
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| NH (sulfonamide) | 10.3 | Singlet |
| C7 (tetrahydroquinoline) | 125.5 | Quaternary carbon |
| OCH3 | 55.8 | Methoxy group |
Q. What is the hypothesized mechanism of action based on structural features?
- Methodological Answer :
- Sulfonamide Moiety : Inhibits enzymes like dihydropteroate synthase (bacterial folate synthesis) or carbonic anhydrase (eukaryotic systems) via sulfonamide-SO2NH2 interaction with active-site zinc ions .
- Tetrahydroquinoline Core : Enhances lipophilicity for membrane penetration; substituents (e.g., benzoyl) may modulate selectivity for eukaryotic vs. prokaryotic targets .
Advanced Research Questions
Q. How can researchers address low yields in the final sulfonamide coupling step?
- Methodological Answer :
- Optimized Conditions : Use a polar aprotic solvent (e.g., DMF) at 50–60°C to enhance reactivity. Additives like triethylamine (2.0 equiv) improve sulfonyl chloride activation .
- Alternative Reagents : Replace DMAP with Hünig’s base (DIPEA) to reduce side reactions. Monitor reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) .
- Contradictions : Some protocols report higher yields with microwave-assisted synthesis (30 min, 80°C) vs. traditional reflux (6–8 hrs) .
Q. How to resolve discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay-Specific Factors :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; impurities >2% may skew IC50 values .
- Buffer Conditions : Test activity in varied pH (e.g., carbonic anhydrase assays sensitive to pH 6.5–7.5) .
- Data Normalization : Compare results against positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to standardize activity metrics .
Q. What computational methods predict binding affinity to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., Glide score ≤ −8.0 kcal/mol suggests strong binding) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity. Chlorine at position 3 enhances electronegativity, improving enzyme binding .
Table 2 : Predicted Binding Affinities (Example)
| Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (nM) |
|---|---|---|
| Carbonic Anhydrase IX | −9.2 | 12.3 ± 1.5 |
| Dihydropteroate Synthase | −7.8 | 450 ± 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
